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Compound of Interest

Compound Name: 4-(Imidazol-1-yl)phenol

Cat. No.: B155665

This technical guide provides an in-depth overview of the application of quantum mechanical
calculations to elucidate the electronic and structural properties of 4-(Imidazol-1-yl)phenol.
Aimed at researchers, scientists, and professionals in drug development, this document details
the theoretical basis, computational methodologies, and key findings derived from such
studies. The imidazole moiety is a crucial component in many biologically active compounds,
and understanding its quantum mechanical properties is vital for rational drug design and
materials science.[1][2]

Introduction to Computational Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory
(DFT), have become indispensable tools for predicting the properties of molecular systems.[1]
[3] For a molecule like 4-(Imidazol-1-yl)phenol, these calculations can provide valuable
insights into its geometric structure, electronic characteristics, and spectroscopic signatures.
This data is critical for understanding its reactivity, stability, and potential interactions in a
biological environment.[3][4] Computational studies allow for the exploration of molecular
properties that may be difficult or costly to measure experimentally.

Computational Methodology

The theoretical calculations for imidazole derivatives are consistently performed using the
Gaussian suite of programs, with DFT being the method of choice. A common and reliable
approach involves the B3LYP functional, which combines Becke's three-parameter exchange
functional with the Lee-Yang-Parr correlation functional.[5][6][7] This is typically paired with a
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Pople-style basis set, such as 6-31G(d,p) or 6-311G(d,p), which provides a good balance
between accuracy and computational cost for molecules of this size.[3][5][6][7]

Geometry Optimization

The first step in any quantum chemical study is to find the minimum energy structure of the
molecule. This is achieved through geometry optimization, where the bond lengths, bond
angles, and dihedral angles are systematically varied until the lowest energy conformation is
found.[1][7] Frequency calculations are then performed on the optimized geometry to confirm
that it represents a true energy minimum, characterized by the absence of imaginary
frequencies.[8]

Electronic Property Calculations

Once the optimized geometry is obtained, a range of electronic properties can be calculated.
These include:

o Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's
reactivity.[1][3][5] The energy gap between HOMO and LUMO (AE) is an indicator of
chemical stability.[4][6][7]

e Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge
distribution on the molecule's surface, indicating the regions most susceptible to electrophilic
and nucleophilic attack.[3]

» Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and
intramolecular interactions.[2][9]

o Mulliken Population Analysis: This method partitions the total electron density among the
atoms in the molecule, providing atomic charges.[3]

Spectroscopic Predictions

Quantum mechanical calculations can also predict various spectroscopic properties, which can
be compared with experimental data for validation:
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« Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the
positions of peaks in IR and Raman spectra.[5]

» Nuclear Magnetic Resonance (NMR) Spectra: The GIAO (Gauge-Including Atomic Orbital)
method is commonly used to calculate the isotropic shielding tensors for predicting *H and
13C NMR chemical shifts.[2][10]

o UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic
excitation energies and oscillator strengths, which correspond to the absorption bands in a
UV-Vis spectrum.[5][9]

Key Calculated Properties

The following tables summarize the kind of quantitative data that can be obtained from
guantum mechanical calculations on 4-(Imidazol-1-yl)phenol, based on typical values for
similar imidazole derivatives found in the literature.

Table 1: Key Quantum Chemical Parameters
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Parameter Value Unit Significance
Electron-donating
EHOMO -5.0t0 -6.5 eV N
ability
Electron-accepting
ELUMO -1.0to-2.5 eV -
ability
Chemical reactivity
Energy Gap (AE) 25t04.5 eV N
and stability[6][7]
Energy required to
lonization Potential (1) 5.0t0 6.5 eV remove an electron[1]
[6]
o Energy released upon
Electron Affinity (A) 1.0to25 eV o
gaining an electron[6]
o Tendency to attract
Electronegativity (X) 3.0to4.5 eV
electrons
] Resistance to change
Chemical Hardness
M 1.2t02.3 eV in electron
1 distribution[6]
_ Reciprocal of
Chemical Softness (S) 0.4100.8 eVt
hardness|6]
Electrophilicity Index Propensity to accept
P Y 4.0t06.0 eV P Y P
(w) electrons|[6][7]
Dipole Moment (u) 20t04.0 Debye Molecular polarity

Table 2: Selected Optimized Geometric Parameters
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Typical Calculated

Parameter Bond/Angle Unit
Value

C-N (Imidazole-
Bond Length 1.40 - 1.45 A

Phenol)
Bond Length C=N (Imidazole) 1.30-1.35 A
Bond Length C-O (Phenol) 1.35-1.40 A
Bond Angle C-N-C (Imidazole) 105 - 110 Degrees
Dihedral Angle Imidazole-Phenol 20 - 45 Degrees[11]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the quantum mechanical analysis of a

molecule like 4-(Imidazol-1-yl)phenol.
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Computational workflow for quantum mechanical analysis.

Conclusion

Quantum mechanical calculations offer a powerful and insightful approach to studying the
properties of 4-(Imidazol-1-yl)phenol. By employing methods like DFT, researchers can gain a
detailed understanding of its structural, electronic, and spectroscopic characteristics. This
knowledge is invaluable for applications in medicinal chemistry and materials science, enabling
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the prediction of molecular behavior and the design of new functional molecules. The synergy

between computational predictions and experimental validation continues to be a driving force

in modern chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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